2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives have been synthesized and tested for anti-inflammatory activity. In a study by Sunder and Maleraju (2013), several derivatives showed significant to moderate anti-inflammatory effects, confirming the compound's potential in this area (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focused on the synthesis and characterization of pyrazole-acetamide derivatives, which were used to create Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting another promising application (Chkirate et al., 2019).
Hydrogen-Bonding and Structural Analysis
A study by López et al. (2010) explored the hydrogen-bonding patterns in N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to this compound. This research provides valuable insights into the molecular structure and interactions of these compounds (López et al., 2010).
Anticancer Applications
Another area of research is the development of this compound derivatives as potential anticancer agents. Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, which showed promising selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Herbicide Development
In agricultural research, compounds related to this compound have been investigated as potential herbicides. Weisshaar and Böger (1989) studied chloroacetamide derivatives, including those structurally similar to this compound, for their effectiveness as herbicides (Weisshaar & Böger, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets through a desirable fitting pattern in the active site, characterized by lower binding free energy .
Result of Action
Related compounds have demonstrated potent in vitro antipromastigote activity .
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNPEBNOYWOGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344763 |
Source
|
Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300727-15-5 |
Source
|
Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.